N-[4-(dimethylamino)benzyl]-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
This compound features a 5,6-dihydro-1,4-oxathiine core substituted with a phenyl group at position 3 and two nitrogen-bound moieties: a 4-(dimethylamino)benzyl group and a pyridin-2-yl group. The sulfur atom in the oxathiine ring exists in a +4 oxidation state, distinguishing it from sulfone derivatives (e.g., 4,4-dioxide analogs) .
Properties
Molecular Formula |
C25H25N3O2S |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C25H25N3O2S/c1-27(2)21-13-11-19(12-14-21)18-28(22-10-6-7-15-26-22)25(29)23-24(31-17-16-30-23)20-8-4-3-5-9-20/h3-15H,16-18H2,1-2H3 |
InChI Key |
LAGIYESUNNAUSW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(dimethylamino)benzyl]-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, including the formation of the oxathiine ring and the subsequent attachment of the various substituents. One common synthetic route involves the reaction of 4-(dimethylamino)benzyl chloride with 3-phenyl-2-pyridinylamine to form an intermediate, which is then cyclized with a suitable reagent to form the oxathiine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
N-[4-(dimethylamino)benzyl]-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, acids, and bases.
Cyclization: The oxathiine ring can participate in cyclization reactions to form more complex ring systems.
Scientific Research Applications
N-[4-(dimethylamino)benzyl]-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Materials Science: The compound’s unique electronic and structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)benzyl]-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications: Sulfone Derivatives
N-(3-Fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (CAS 1144463-33-1)
- Substitution at the benzyl group: 3-fluorobenzyl vs. 4-(dimethylamino)benzyl in the target compound.
- Physicochemical Properties :
N-(3-Chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (CAS 1179429-02-7)
- Key Differences: Chlorine substituent at the benzyl group (3-chlorobenzyl) vs. dimethylamino in the target compound. Sulfone group enhances electrophilicity compared to the non-oxidized sulfur in the target compound.
- Physicochemical Properties :
Table 1: Physicochemical Comparison of Sulfone Derivatives
Substituent Variations: Heterocyclic and Aromatic Groups
N-[4-(Dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
- Key Differences :
- Pyridin-2-yl group replaced with furan-2-ylmethyl.
- The furan ring introduces a heterocyclic oxygen, which may reduce basicity compared to pyridine.
- Implications :
- Altered electronic properties and binding affinity due to differences in hydrogen bonding and aromatic interactions .
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